molecular formula C17H16F3N3O B1607932 2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde CAS No. 306936-03-8

2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde

Cat. No. B1607932
M. Wt: 335.32 g/mol
InChI Key: IQYINUQJLSBDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde is a chemical compound with the molecular formula C17H16F3N3O . It has an average mass of 335.324 Da and a monoisotopic mass of 335.124542 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a piperazine ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group .

Scientific Research Applications

Continuous-Flow Hydrogenation Synthesis

The compound has been utilized in the synthesis of benzylpiperazine derivatives via continuous-flow hydrogenation, demonstrating a protecting group-free, safe, and environmentally friendly methodology. This approach facilitates large-scale synthesis under flow hydrogenation conditions, indicating its potential for efficient and scalable drug synthesis or chemical intermediates production (Jing Liu, A. Fitzgerald, & N. Mani, 2012).

Antimicrobial Activity

Research into triazole derivatives synthesized from related compounds has shown some of these novel compounds to possess good to moderate antimicrobial activities against various microorganisms. This suggests the potential for developing new antimicrobial agents based on the structural motif of "2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde" and its derivatives (H. Bektaş et al., 2007).

Synthesis of Fused Triazole Derivatives

The compound has been implicated in the synthesis of new fused triazole derivatives, known as inhibitors of the dipeptidyl peptidase-IV enzyme (DPP-IV inhibitors). Such compounds are significant in the treatment or prevention of type 2 diabetes, showcasing the compound's relevance in medicinal chemistry (Ling Yu-tao, 2009).

Novel Synthesis Techniques

Another application involves its role in a novel and efficient one-pot synthesis of 2-Aminopyrimidinones, highlighting its utility in generating compounds that can form self-assembling structures through hydrogen bonding. This property is essential for creating novel materials with potential applications in nanotechnology and materials science (M. Bararjanian et al., 2010).

Encapsulation and Stabilization of Reactive Isomers

The compound has been used in studies focusing on the adsorption and separation of reactive aromatic isomers and the generation and stabilization of their radicals within a metal-organic framework. This research could lead to new ways of stabilizing reactive intermediates for various chemical transformations, offering insights into the development of novel catalytic processes or materials for chemical storage (Qi-kui Liu et al., 2010).

Safety And Hazards

This compound is intended for R&D use only and not for medicinal, household or other use . For more detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-6-16(21-11-14)23-9-7-22(8-10-23)15-4-2-1-3-13(15)12-24/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYINUQJLSBDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381837
Record name 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde

CAS RN

306936-03-8
Record name 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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